molecular formula C18H15NO3 B11399425 N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399425
M. Wt: 293.3 g/mol
InChI Key: DWPSRAMEIDYBOX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3,4-dimethylaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then refluxed in an appropriate solvent, such as toluene or dichloromethane, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Unlike Diclofenac, which is primarily used as an NSAID, this compound has broader applications in scientific research, including its potential as an enzyme inhibitor and its use in the synthesis of complex molecules.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-11-7-8-13(9-12(11)2)19-18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-10H,1-2H3,(H,19,21)

InChI Key

DWPSRAMEIDYBOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C

Origin of Product

United States

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